molecular formula C18H15Cl3N4O3S B416825 4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide

4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide

Cat. No.: B416825
M. Wt: 473.8g/mol
InChI Key: XLTVRMNHBCTBAU-UHFFFAOYSA-N
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Description

4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, cyano, and benzothienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide typically involves multiple steps, including the introduction of nitro, trichloro, and cyano groups into the benzamide structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The trichloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a catalyst).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro and cyano groups may play a role in its biological activity by interacting with enzymes or receptors. The trichloro group may influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2,2,2-trichloro-1-(3-nitro-phenylamino)-ethyl)-benzamide
  • 2-nitro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamide
  • 4-nitro-N-(2,2,2-trichloro-1-(3-naphthalen-2-yl-thiourea)-ethyl)-benzamide

Uniqueness

4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15Cl3N4O3S

Molecular Weight

473.8g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]benzamide

InChI

InChI=1S/C18H15Cl3N4O3S/c19-18(20,21)17(23-15(26)10-5-7-11(8-6-10)25(27)28)24-16-13(9-22)12-3-1-2-4-14(12)29-16/h5-8,17,24H,1-4H2,(H,23,26)

InChI Key

XLTVRMNHBCTBAU-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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